Hydrazinium sulphamate

Description

Contextualization within Hydrazinium (B103819) Chemistry

Hydrazinium chemistry encompasses the study of compounds containing the hydrazinium cation. These salts are known for their diverse applications, ranging from energetic materials to precursors in organic synthesis. google.comresearchgate.net Hydrazine (B178648) itself is a powerful reducing agent and a versatile building block in the synthesis of a wide array of nitrogen-containing compounds. wikipedia.orgottokemi.com The formation of hydrazinium salts, such as hydrazinium sulphate and hydrazinium sulphamate, modifies the properties of hydrazine, often resulting in more stable, less volatile solids that are easier to handle. wikipedia.orglabequipsupply.co.za

Hydrazinium sulphate ([N₂H₅]⁺[HSO₄]⁻ or N₂H₆SO₄) is a well-studied compound within this class, often used as a safer alternative to pure hydrazine in laboratory and industrial settings. wikipedia.orglabequipsupply.co.za Research on hydrazinium sulphate has provided a foundational understanding of the structural and thermal properties of hydrazinium salts. iucr.orgias.ac.in this compound, while sharing the common hydrazinium cation, introduces the sulphamate anion, which imparts distinct chemical characteristics and opens up new avenues for research and application. The presence of the N-S bond in the sulphamate anion, compared to the S-O bonds in the sulphate anion, leads to differences in thermal stability, decomposition pathways, and coordination chemistry. ias.ac.in

Significance in Contemporary Chemical Science

The significance of this compound in contemporary chemical science stems from its potential as an energetic material and its role in the synthesis of novel compounds. Energetic materials are a critical area of research, with applications in propulsion and explosives. google.com The combination of the fuel-like hydrazinium cation and the oxidizing sulphamate anion in a single molecule makes this compound a candidate for such applications.

Furthermore, the study of its thermal decomposition provides valuable insights into the reaction kinetics and mechanisms of solid-state reactions. ias.ac.in Understanding how this compound breaks down upon heating is crucial for both its safe handling and its potential use as a gas-generating agent or in the synthesis of other materials. ias.ac.in

Overview of Key Academic Research Areas

Academic research on this compound is concentrated on several key areas:

Synthesis and Characterization: The primary method for synthesizing this compound involves the reaction of hydrazine hydrate (B1144303) with sulphamic acid. ias.ac.in Characterization is typically performed using techniques such as infrared spectroscopy to confirm the presence of the hydrazinium and sulphamate ions, and chemical analysis to determine its composition. ias.ac.inresearchgate.net

Crystal Structure Analysis: Determining the precise arrangement of atoms and ions in the crystal lattice is fundamental to understanding the properties of this compound. While detailed crystal structure data for this compound is not as readily available as for hydrazinium sulphate, related studies on hydrazinium salts provide insights into the expected hydrogen bonding networks and coordination environments. iucr.orgiucr.org Neutron diffraction studies on hydrazinium sulphate have been instrumental in accurately locating the hydrogen atoms and understanding the complex hydrogen-bonding schemes. iucr.org

Thermal Analysis: The thermal behavior of this compound is a major focus of research. Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study its decomposition process. ias.ac.in Research indicates that this compound decomposes exothermically in multiple steps. ias.ac.in The initial decomposition is vigorous and results in the formation of an acidic solid residue, with the evolution of gases such as ammonia (B1221849), hydrogen sulfide (B99878), and sulfur. ias.ac.in The decomposition pathway is complex, with suggestions that it may initially form sulphamic acid, which then decomposes further. ias.ac.in

Coordination Chemistry: The hydrazinium cation can act as a ligand, coordinating with metal ions to form complex compounds. akjournals.comrsc.orgresearchgate.net Research in this area explores the synthesis and characterization of new metal complexes containing the hydrazinium cation, often in conjunction with other ligands like sulphate or carboxylate anions. researchgate.netakjournals.comrsc.org These studies are important for developing new materials with interesting magnetic, spectral, and thermal properties. akjournals.com

Detailed Research Findings

Interactive Data Table: Properties of Hydrazinium Sulphate (for comparison)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | [N₂H₅]⁺[HSO₄]⁻ or N₂H₆SO₄ | wikipedia.org |

| Molar Mass | 130.12 g/mol | wikipedia.orgchembk.com |

| Appearance | Colorless crystals or white powder | wikipedia.orgchembk.com |

| Density | 1.37 g/cm³ | wikipedia.orgchembk.com |

| Melting Point | 254 °C (decomposes) | wikipedia.orgchembk.comcarlroth.com |

| Solubility in Water | 30 g/L (20 °C) | chembk.comcarlroth.com |

Thermal Decomposition of this compound

Studies using DTA and TGA have provided detailed insights into the thermal decomposition of this compound. ias.ac.in The DTA curve shows two exothermic peaks around 212 °C and 237 °C, and two endothermic peaks at 317 °C and 410 °C. ias.ac.in The TGA curve indicates a multi-step decomposition process. The initial vigorous exothermic decomposition starts around 190 °C, leading to a significant weight loss and the formation of a white, acidic solid residue. ias.ac.in This residue is thought to be similar to intermediates formed during the decomposition of ammonium (B1175870) sulphamate or sulphamic acid. ias.ac.in The final decomposition step, corresponding to the endotherms, results in a complete weight loss. ias.ac.in

Structure

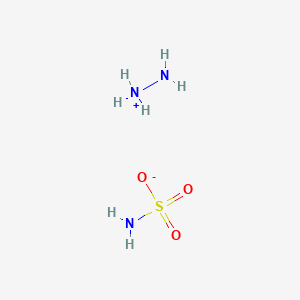

2D Structure

Properties

CAS No. |

39935-03-0 |

|---|---|

Molecular Formula |

H7N3O3S |

Molecular Weight |

129.14 g/mol |

IUPAC Name |

aminoazanium;sulfamate |

InChI |

InChI=1S/H4N2.H3NO3S/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |

InChI Key |

HSXWNLKTKLBOBR-UHFFFAOYSA-N |

Canonical SMILES |

[NH3+]N.NS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Synthesis of Hydrazinium (B103819) Sulphamate

The preparation of hydrazinium sulphamate can be effectively achieved through a direct and quantitative reaction. ias.ac.in This method stands out for its simplicity and safety. ias.ac.in

A versatile and straightforward method for synthesizing this compound involves the metathetical reaction of a solid ammonium (B1175870) salt, specifically ammonium sulphamate, with hydrazine (B178648) hydrate (B1144303). ias.ac.inresearchgate.net This reaction is reported to be both instantaneous and quantitative. ias.ac.in

The experimental procedure consists of mixing stoichiometric quantities of the ammonium salt and hydrazine hydrate. This mixture forms a homogeneous solution accompanied by the evolution of ammonia (B1221849) gas, which indicates the progress of the reaction. ias.ac.in The resulting solution is then allowed to crystallize in a vacuum desiccator over a drying agent like phosphorus pentoxide to yield the final product. ias.ac.in Unlike many other hydrazinium salts which are solids, this compound is a colorless liquid under standard conditions. ias.ac.in

Detailed findings from research characterize the product obtained from this synthesis. ias.ac.in

Table 1: Analytical Data for this compound

| Compound Formula | Common Name | Physical State | IR Absorption νN-N (cm⁻¹) | % Hydrazine (Observed) | % Hydrazine (Theoretical) |

|---|

Data sourced from Patil, K.C., et al. (1980). ias.ac.in

General Principles in Hydrazinium Salt Synthesis

The synthesis of hydrazinium salts is governed by several key chemical principles, leading to various preparative routes. Hydrazine in aqueous solutions generates acidic species, primarily the monoprotonated hydrazinium cation (N₂H₅⁺), which is highly reactive and readily combines with a wide range of inorganic and organic anions to form salts. researchgate.net

Common synthetic strategies include:

Neutralization of Hydrazine with Acids: This is a fundamental and widely used method where an aqueous solution of hydrazine is neutralized by the corresponding acid. ias.ac.in For instance, treating hydrazine with sulfuric acid is a standard preparation for hydrazinium sulfate (B86663). wikipedia.org

Reaction with Ammonium Salts: As detailed for this compound, the reaction between hydrazine hydrate and various ammonium salts is a general, simple, and safe method for producing the corresponding hydrazinium derivatives. ias.ac.inresearchgate.net This approach has been successfully used to prepare hydrazinium acetate, metavanadate, sulfite, and thiocyanate, among others. ias.ac.inresearchgate.net

Double Decomposition: Another established route involves the double decomposition of hydrazine sulfate with corresponding barium salts. ias.ac.in

Amination of Tertiary Amines: Hydrazinium salts can also be synthesized through the amination of tertiary amines using reagents like hydroxylamine-O-sulfonic acid. thieme-connect.de

Derivatization Approaches for Hydrazinium Compounds

Derivatization of hydrazinium compounds involves the chemical modification of the hydrazine core, typically by adding substituents to one or both of the nitrogen atoms. thieme-connect.de These approaches are crucial for creating a wide array of hydrazine derivatives with tailored properties.

The primary derivatization approach is the alkylation of hydrazine . Direct alkylation can lead to mono-, 1,1-di-, 1,2-di-, tri-, and tetra-substituted hydrazines. thieme-connect.dedtic.mil The degree of substitution can be controlled by the reaction conditions and the nature of the alkylating agent. For example, primary alkyl chlorides have been shown to produce trialkyl derivatives of hydrazine. dtic.mil These substituted hydrazines are bases that can then be protonated by acids to form the corresponding substituted hydrazinium salts. dtic.mil

Another significant reaction of the hydrazine group, which forms the basis of many derivatization techniques, is the formation of hydrazones and hydrazides .

Hydrazone Formation: Aldehydes and ketones react directly with the hydrazine moiety in an addition-elimination mechanism to form hydrazones. nih.govresearchgate.net This reaction is widely used in analytical chemistry for the detection and characterization of carbonyl compounds. researchgate.netnih.gov

Hydrazide Formation: Carboxylic acids can be derivatized to form hydrazides, a reaction that often requires activation agents to facilitate the bond formation with the hydrazine group. nih.gov

These derivatization reactions introduce new functional groups into the molecule, altering its chemical and physical properties for various applications. dtic.milnih.gov

Structural Elucidation and Advanced Characterization

Crystallographic Investigations of Hydrazinium (B103819) Salts

In the analogous hydrazinium sulfate (B86663), X-ray diffraction studies have established an orthorhombic crystal system with the space group P2₁2₁2₁ iucr.org. These studies provide precise bond lengths and angles for the non-hydrogen atoms within the hydrazinium and sulfate ions.

Table 1: Representative Crystallographic Data for Hydrazinium Sulfate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.251 (5) |

| b (Å) | 9.159 (1) |

| c (Å) | 5.532 (1) |

| Z | 4 |

Data from Jönsson & Hamilton iucr.org

Due to the analogous nature of the sulfamate (B1201201) and sulfate ions, a similar intricate network of interactions would be expected in crystalline hydrazinium sulphamate.

Neutron diffraction is particularly valuable for localizing hydrogen atoms, which is crucial for understanding the hydrogen bonding in hydrazinium salts. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei, allowing for the precise determination of proton positions.

Neutron diffraction studies on hydrazinium sulfate have confirmed the staggered conformation of the N₂H₆²⁺ ion and have provided a detailed map of the hydrogen bonding network iucr.org. These studies were instrumental in refining the crystal structure, especially in resolving the positions of the hydrogen atoms, which is often a limitation of X-ray diffraction. The inclusion of anisotropic extinction parameters in the refinement process was found to be necessary to achieve a good fit between the observed and calculated structure factors, indicating complex scattering effects within the crystal iucr.org.

The crystal structures of hydrazinium salts are dominated by a three-dimensional network of hydrogen bonds. These interactions involve the hydrogen atoms of the hydrazinium cation acting as donors and the oxygen or nitrogen atoms of the anion acting as acceptors.

In hydrazinium sulfate, the N-H···O hydrogen bonds are extensive, and some are characterized as weak and bifurcated or even trifurcated, meaning a single hydrogen atom interacts with more than one acceptor atom iucr.org. The analysis of these networks is critical for understanding the stability and properties of the crystal. The strength and geometry of these hydrogen bonds can be inferred from the interatomic distances and angles determined by neutron diffraction.

The introduction of dopant ions into a crystal lattice can significantly alter its physical properties. While specific studies on doped this compound are not available, the principles of ion substitution in related lattices provide a framework for understanding this phenomenon. The site occupied by a dopant ion is determined by factors such as its ionic radius, charge, and coordination preference.

In the broader context of inorganic salts, dopant ions can substitute for either the cation or be incorporated at interstitial sites within the lattice. The precise location of these dopants can be determined using techniques such as X-ray or neutron diffraction, which can detect the small changes in scattering density resulting from the presence of the foreign ion.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction techniques by probing the vibrational and electronic properties of the compound.

Infrared (IR) spectroscopy is a key technique for characterizing hydrazinium salts. The IR spectrum of this compound has been used to confirm its formation ias.ac.in. The characteristic vibrational modes of the hydrazinium ion and the sulfamate anion can be identified. For instance, the N-N stretching vibration of the N₂H₅⁺ ion is a key diagnostic peak ias.ac.in.

In related hydrazinium metal sulfates, M(N₂H₅)₂(SO₄)₂, infrared spectroscopy has been used to investigate the coordination of the hydrazinium cation to the metal center ru.nl. The spectra of these compounds show characteristic bands for the N₂H₅⁺ ligand and the sulfate anion, with shifts in the vibrational frequencies providing information about the coordination environment of the metal ion ru.nl.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of hydrazinium-containing compounds. ¹H and ¹⁵N NMR spectroscopy can provide detailed information about the chemical environment of the nitrogen and hydrogen atoms in the hydrazinium and sulfamate ions nih.govaip.org. For example, ¹H NMR can be used to study the dynamics of the hydrazinium ion in the solid state, such as hindered rotation of the -NH₂ and -NH₃⁺ groups aip.org. Furthermore, ¹H and ¹⁵N chemical shifts of sulfamate groups have been shown to be sensitive to the molecular structure in aqueous solutions of heparin and heparan sulfate, demonstrating the utility of NMR in characterizing the sulfamate moiety nih.gov.

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For the hydrazinium cation, characteristic vibrations arise from the N-H and N-N bonds, as well as various bending and rocking motions of the amine and ammonium (B1175870) groups. While specific spectra for this compound are not detailed in the available literature, extensive studies on hydrazine (B178648) (N₂H₄) provide a close approximation for the vibrational modes of the hydrazinium cation. huji.ac.il

The covalent bonds within the molecule behave like springs that vibrate at specific frequencies. acs.org These vibrations, which include stretching, bending, and rocking, absorb infrared radiation at characteristic wavenumbers, providing a unique spectral fingerprint. acs.orgrsc.org The primary vibrational modes observed in hydrazine and its complexes include N-H stretching, NH₂ deformations, NH₂ wagging, NH₂ rocking, and the crucial N-N stretching. researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Antisymmetric Stretching | ~3317 - 3334 | researchgate.net |

| N-H Symmetric Stretching | ~3152 - 3190 | researchgate.net |

| NH₂ Deformation (Scissoring) | ~1600 - 1655 | researchgate.net |

| NH₂ Wagging | ~1332 - 1371 | researchgate.net |

| N-N Stretching | ~1135 - 1160 | researchgate.net |

| NH₂ Rocking | ~914 - 1118 | researchgate.net |

| Torsion Modes | ~565 - 684 | researchgate.net |

The stretching vibration of the nitrogen-nitrogen single bond is a key diagnostic peak in the infrared spectrum of hydrazine-containing compounds. The position of this band can provide insight into the electronic environment and coordination of the hydrazine moiety. In solid hydrazine, a strong peak assigned to the N-N stretching mode is observed around 1149 cm⁻¹. researchgate.net For hydrazine molecules acting as bidentate bridging ligands in metal complexes, the characteristic N-N stretching frequency appears in the region of 963–986 cm⁻¹. rsc.org Other studies on related azine compounds have identified the N-N stretching mode in the range of 1005–1069 cm⁻¹. nih.gov This variability highlights the sensitivity of the N-N bond's vibrational frequency to its structural role and intermolecular interactions.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to materials with unpaired electrons, such as free radicals or transition metal complexes. spectrabase.comresearchgate.net While diamagnetic compounds like this compound are typically ESR-silent, paramagnetic species can be generated, for instance, through irradiation.

A study on γ-irradiated single crystals of lithium hydrazinium sulfate (Li(N₂H₅)SO₄), a closely related compound, successfully identified a hydrazinium radical (•NH-NH₃⁺). The analysis of the ESR spectra revealed that the unpaired electron is strongly localized on one of the nitrogen atoms. The interaction of this unpaired electron with the magnetic moments of the nearby nitrogen and hydrogen nuclei results in hyperfine splitting, which provides detailed information about the radical's structure.

The isotropic hyperfine coupling parameters for the hydrazinium radical were determined through angular variations of the ESR spectra and computational analysis.

| Nucleus | Isotropic Hyperfine Coupling Constant (a) | Reference |

|---|---|---|

| N₁ (with radical) | 1.93 mT | |

| N₂ | 0.80 mT | |

| H (NH₃ group) | 2.50 mT | |

| H (NH₃ group, adjacent) | 0.48 mT | |

| H (adjacent molecule) | 1.40 mT |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules by probing the magnetic properties of atomic nuclei. nih.gov It provides information about the chemical environment, connectivity, and dynamics of atoms.

Proton (¹H) and Nitrogen-15 (¹⁵N) NMR are particularly relevant for characterizing the hydrazinium cation ([N₂H₅]⁺). The cation has two distinct types of protons: those on the -NH₂ group and those on the protonated -NH₃⁺ group. A deuteron (B1233211) NMR study on lithium hydrazinium sulfate (LiN₂D₅SO₄) at a low temperature of 78°K revealed distinct spectral lines corresponding to the five deuterons of the N₂D₅⁺ ion, confirming their different chemical environments. As the temperature was increased, the lines associated with the -ND₃ group were observed to broaden and merge, indicating the onset of hindered rotation of this group. An earlier proton NMR study also noted line narrowing above -183°C, which was attributed to the rotation of the -NH₃ group.

¹⁵N NMR provides direct information about the nitrogen atoms. In studies of the parent molecule, hydrazine, a singlet resonance is observed at approximately 32 ppm in the ¹⁵N NMR spectrum.

| Technique | Observation | Inferred Structural Feature | Reference |

|---|---|---|---|

| Deuteron NMR (on LiN₂D₅SO₄ at 78°K) | Distinct lines for the 5 deuterons | Chemically inequivalent -ND₂ and -ND₃⁺ groups | |

| Proton/Deuteron NMR (Temperature dependent) | Line broadening and merging of -NH₃⁺/-ND₃⁺ signals | Hindered rotation of the ammonium group | |

| ¹⁵N NMR (on Hydrazine) | Singlet resonance at ~32 ppm | Chemical shift of the nitrogen nuclei |

Elemental and Compositional Analysis

Elemental analysis is used to determine the mass percentages of the elements within a compound, confirming its empirical formula. This compound is an acid-base salt formed from hydrazine (N₂H₄) and sulphamic acid (H₃NSO₃). The protonation of hydrazine results in the hydrazinium cation ([N₂H₅]⁺), while the deprotonation of sulphamic acid yields the sulphamate anion ([H₂NSO₃]⁻).

The molecular formula for this compound is therefore N₃H₇SO₃, with a calculated molecular weight of approximately 129.17 g/mol . The expected elemental composition can be calculated from this formula.

| Element | Symbol | Atomic Mass (g/mol) | Percentage by Mass (%) |

|---|---|---|---|

| Nitrogen | N | 14.01 | 32.54% |

| Hydrogen | H | 1.01 | 5.47% |

| Sulfur | S | 32.07 | 24.83% |

| Oxygen | O | 16.00 | 37.16% |

Thermal Decomposition and Stability Mechanisms

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) of Hydrazinium (B103819) Sulphamate

The thermal decomposition of hydrazinium sulphamate (N₂H₅SO₃NH₂) has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The DTA curve for this compound exhibits two exothermic peaks at 212 °C and 237 °C, followed by two endothermic peaks at 317 °C and 410 °C. ias.ac.in The TGA curve shows a corresponding two-step decomposition for the exothermic events and a single-step decomposition for the endothermic events. ias.ac.in

The decomposition process begins around 190 °C, with a slight pause observed around 215 °C. ias.ac.in In the initial exothermic stage, the liquid this compound undergoes a vigorous decomposition, leading to the formation of a white, acidic solid residue with a weight loss of approximately 47%. ias.ac.in This initial decomposition is accompanied by the evolution of gases including ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and sulfur dioxide (SO₂). ias.ac.in

The subsequent endothermic decomposition, occurring between 350 °C and 450 °C, results in the complete decomposition of the acidic intermediate, leading to a 100% weight loss. ias.ac.in

| Thermal Event | Peak Temperature (°C) | Nature of Event | Associated Weight Loss (%) | Observations |

|---|---|---|---|---|

| Exotherm 1 | 212 | Exothermic | ~47 | Vigorous decomposition, formation of an acidic solid residue, evolution of NH₃, H₂S, SO₂. |

| Exotherm 2 | 237 | Exothermic | ||

| Endotherm 1 | 317 | Endothermic | ~53 (total 100) | Complete decomposition of the intermediate. |

| Endotherm 2 | 410 | Endothermic |

Thermal Behavior of Related Hydrazinium Derivatives and Metal Complexes

The thermal decomposition of hydrazinium metal sulphates, with the general formula (N₂H₅)₂M(SO₄)₂, where M can be Fe, Co, or Ni, has been studied to understand the influence of the metal cation on the decomposition process. These double sulphates generally decompose in two steps, ultimately yielding the respective metal oxide as the final product. ias.ac.in

For instance, the decomposition of (N₂H₅)₂Co(SO₄)₂ involves an initial exothermic step corresponding to the decomposition of the hydrazinium moiety, leaving behind cobalt sulphate (CoSO₄). This is followed by a higher temperature endothermic decomposition of cobalt sulphate to cobalt oxide (Co₃O₄). ias.ac.in

Similarly, hydrazinium metal sulphate hydrazinates, (N₂H₅)₂M(SO₄)₂·3N₂H₄, also undergo a multi-step decomposition. These compounds first lose their coordinated hydrazine (B178648) molecules, forming the corresponding hydrazinium metal sulphate, which then decomposes as described above. ias.ac.in The decomposition temperatures of the hydrazinium metal sulphates formed from the de-hydrazination of the hydrazinates are slightly lower than those of the chemically prepared salts. ias.ac.in

Theoretical studies on hydrazinium nitroformate (HNF) have shown that in the melt, the ionic structure is the most stable. The decomposition of HNF is proposed to proceed through the formation of nitroform and hydrazine. nsc.runih.gov

Identification of Decomposition Pathways and Gaseous Products

The thermal decomposition of this compound is a complex process involving multiple steps and the formation of various intermediates and gaseous products. The initial exothermic decomposition is characterized by the evolution of ammonia, hydrogen sulfide, and sulfur dioxide. ias.ac.in This suggests a breakdown of both the hydrazinium and sulphamate ions.

The proposed decomposition pathway for this compound involves an initial decomposition to sulphamic acid (HSO₃NH₂). ias.ac.in However, due to the exothermicity of this initial reaction, the sulphamic acid appears to decompose instantaneously. ias.ac.in The resulting acidic solid residue is suggested to be similar to the intermediates formed during the decomposition of ammonium (B1175870) sulphamate or sulphamic acid, possibly HN(SO₂NH₄)₂ or NH₄N(SO₃H)₂. ias.ac.in This acidic intermediate then decomposes to ammonium hydrogen sulphate (NH₄HSO₄), which subsequently decomposes completely in the higher temperature endothermic steps. ias.ac.in

For hydrazinium sulphate, (N₂H₅)₂SO₄, mass spectrometric analysis of the gaseous products at 250 °C identified ammonia (NH₃), water (H₂O), nitrogen (N₂), and hydrogen sulfide (H₂S). ias.ac.in Heating hydrazinium sulphate in a test tube also produced the characteristic smell of hydrogen sulfide and a sublimate of sulfur. ias.ac.in

| Compound | Gaseous Products Identified | Method of Identification |

|---|---|---|

| This compound | NH₃, H₂S, SO₂ | Qualitative Analysis |

| Hydrazinium Sulphate | NH₃, H₂O, N₂, H₂S | Mass Spectrometry |

Kinetic Studies of Thermal Decomposition Processes

Kinetic studies of the thermal decomposition of various hydrazinium salts, such as nitrate (B79036), chloride, iodide, and azide, have revealed a common initial step. The decomposition is understood to begin with the equilibrium dissociation of the salt in the liquid phase into hydrazine and the corresponding acid. dtic.mil

For example: (N₂H₅X)liquid ⇌ (N₂H₄)liquid + (HX)liquid dtic.mil

Additives that increase the acidity of the system, such as N₂H₆Cl₂, have been found to increase the thermal decomposition rate, which is consistent with the proposed mechanism where the initial dissociation into an acid and hydrazine is a key step. dtic.mil While specific kinetic parameters for this compound are not detailed in the available literature, this general mechanism for hydrazinium salt decomposition provides a foundational understanding of the process.

Influence of Environmental Conditions on Thermal Degradation

The surrounding atmosphere can influence the thermal decomposition of hydrazinium compounds. Studies on hydrazinium metal sulphates were conducted in both air and nitrogen atmospheres. ias.ac.in Isothermal thermogravimetric analysis of these compounds showed that the weight loss corresponding to the formation of intermediate products occurs in both nitrogen and air. ias.ac.in This suggests that the initial decomposition steps are not significantly altered by the presence of oxygen.

However, the nature of the final metal oxide product can be dependent on the atmosphere. For example, the decomposition of iron-containing compounds in air would be expected to yield iron oxides in a higher oxidation state compared to decomposition in an inert nitrogen atmosphere. The rate of decomposition of hydrazine itself is known to be affected by factors such as the presence of oxygen, which can lead to oxidative decomposition pathways. nasa.gov

Coordination Chemistry of Hydrazinium Ions

Hydrazinium (B103819) Ion as a Ligand in Metal Complexes

The role of the hydrazinium ion in metal complexes is multifaceted. Primarily, due to its positive charge, it is considered a cationic ligand, a category that is less common than neutral or anionic ligands. In many synthesized compounds, the hydrazinium ion exists as a non-coordinating cation, balancing the charge of an anionic metal complex. researchgate.netniscpr.res.in For instance, in hydrazinium metal(II) ethylenediaminetetraacetates, (N₂H₅)₂[M(EDTA)], conductivity and infrared spectral data suggest the ionic nature of the hydrazinium cations. niscpr.res.in Similarly, in hydrazinium main group metal dipicolinate hydrates, the infrared spectra reveal the presence of non-coordinating hydrazinium cations. researchgate.net

Synthesis and Structural Characterization of Hydrazinium Metal Sulphates and Hydrazinates

The synthesis of hydrazinium metal sulphates and their corresponding hydrazinates has been a subject of significant research. Hydrazinium metal sulphates, with the general formula (N₂H₅)₂M(SO₄)₂, where M can be a divalent metal ion such as Fe, Co, or Ni, are typically prepared by the cocrystallization of hydrazine (B178648) sulfate (B86663) with the corresponding metal sulphate. ias.ac.in A hydrothermal synthesis method has also been successfully employed to prepare transition metal sulphates containing hydrazine, yielding compounds like [M(SO₄)₂(N₂H₅)₂]n (M = Mn, Co, Ni). acs.org

The addition of hydrazine hydrate (B1144303) to these hydrazinium metal sulphates can lead to the formation of hydrazinates, such as (N₂H₅)₂M(SO₄)₂·3N₂H₄. ias.ac.in Single-crystal X-ray diffraction is a key technique for structural elucidation. For example, the structure of [Fe(N₂H₅)₂(SO₄)₂]n was revealed to consist of one-dimensional sulfate-bridged chains with protonated hydrazine molecules (hydrazinium ions) acting as terminal ligands. pku.edu.cn In many of these structures, the metal ion is octahedrally coordinated. niscpr.res.in For instance, in a series of hydrothermally synthesized transition metal sulphates with hydrazine, [M(N₂H₄)SO₄]n (M = Mn, Co, Ni), the compounds revealed diverse 3D structures. acs.org

The structural characteristics of these compounds are heavily influenced by the interplay between the metal ion, the sulphate anion, and the hydrazinium cation or neutral hydrazine molecules.

| Compound Formula | Synthesis Method | Crystal System | Space Group | Key Structural Features |

| (N₂H₅)₂Mn(EDTA)(H₂O)(H₂O) | Reaction in aqueous solution | Orthorhombic | P2₁/c | Seven-coordinated Mn(II) ion. niscpr.res.in |

| [M(SO₄)₂(N₂H₅)₂]n (M=Mn, Co, Ni) | Hydrothermal | Not specified | Not specified | 1D chain structures. acs.org |

| [Fe(N₂H₅)₂(SO₄)₂]n | Hydrothermal | Not specified | Not specified | One-dimensional sulfate-bridged chains with terminal hydrazinium ligands. pku.edu.cn |

| [M(N₂H₄)SO₄]n (M=Mn, Co, Ni) | Hydrothermal | Not specified | Not specified | 3D network structures. acs.org |

Spectroscopic and Magnetic Properties of Hydrazinium Metal Complexes

Spectroscopic techniques are vital for characterizing hydrazinium metal complexes. Infrared (IR) spectroscopy is particularly useful for identifying the coordination mode of the ligands. The N-N stretching frequency in the IR spectrum can distinguish between monodentate, bridging bidentate hydrazine, and the ionic hydrazinium cation. researchgate.net For example, absorption bands for the N-N stretch in the range of 960–970 cm⁻¹ are indicative of the bidentate bridging nature of N₂H₄ ligands. researchgate.net In complexes where the hydrazinium ion is non-coordinating, its characteristic vibrations are observed separately from those of the metal-ligand framework. researchgate.netniscpr.res.in

| Complex Type | Metal Ion | Geometry (inferred) | Magnetic Behavior | Spectroscopic Evidence |

| (N₂H₅)₂[M(EDTA)] | Co, Ni | Octahedral | High-spin | Electronic spectra. niscpr.res.in |

| M(imdc)N₂H₄·H₂O | Co, Ni | Octahedral | High-spin | Electronic spectral data. researchgate.net |

| [M(SO₄)₂(N₂H₅)₂]n | Mn, Co, Ni | Not specified | Antiferromagnetic coupling | Magnetic susceptibility measurements. acs.org |

| Hydrazinium metal sulfites | Co, Ni, Zn | Not specified | Co, Ni complexes are paramagnetic; Zn is diamagnetic. researchgate.net | Magnetic moments and electronic spectra. researchgate.net |

Thermal Stability and Decomposition of Hydrazinium Coordination Compounds

The thermal behavior of hydrazinium coordination compounds is of significant interest, particularly due to the energetic nature of the hydrazine moiety. Thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) are used to study their decomposition pathways. The decomposition process often occurs in multiple steps and is influenced by the nature of both the metal ion and the counter-anion. niscpr.res.inias.ac.in

For hydrazinium metal sulphates and their hydrazinates, the decomposition typically begins with the loss of hydrazine molecules, followed by the decomposition of the metal salt at higher temperatures. ias.ac.in For instance, hydrazinates of the type (N₂H₅)₂M(SO₄)₂·3N₂H₄ (M = Fe, Co, Ni) first lose the three hydrazine molecules to form the corresponding hydrazinium metal sulphate, (N₂H₅)₂M(SO₄)₂, which then decomposes further. ias.ac.in The final residue is typically the respective metal oxide or, in some cases, the metal sulfate. researchgate.netias.ac.in

The decomposition can be endothermic or exothermic. The loss of hydrazine and water is often endothermic, while the subsequent decomposition of the remaining complex can be exothermic. researchgate.netskku.edu For example, hydrazinium metal carboxylate complexes are expected to decompose at lower temperatures due to the presence of the endothermic hydrazine moiety. The thermal reactivity of these complexes varies dramatically with the anion; sulphate and formate (B1220265) complexes tend to decompose, while oxalate (B1200264) and nitrate (B79036) complexes can deflagrate or detonate. ias.ac.in The ultimate decomposition products of hydrazinium metal sulphates in air are generally the corresponding metal oxides, formed via a metal sulphate intermediate. ias.ac.in

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. chemistry-chemists.com These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric structure. chemistry-chemists.com

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. This approach is instrumental in finding the most stable geometric arrangement of atoms, a process known as molecular optimization. For hydrazinium (B103819) sulphamate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can predict bond lengths, bond angles, and dihedral angles of the hydrazinium (N₂H₅⁺) and sulphamate (NH₂SO₃⁻) ions.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with experimental data from infrared (IR) and Raman spectroscopy helps to confirm the molecular structure and assign spectral bands to specific atomic motions. For instance, distinct frequencies will correspond to N-H and S-O stretching, and NH₂ bending modes.

Interactive Table: Calculated Vibrational Frequencies for Hydrazinium Sulphamate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3350 - 3200 | Stretching of N-H bonds in the NH₂ and NH₃⁺ groups |

| ν(S-O) | 1250 - 1100 | Asymmetric and symmetric stretching of S-O bonds |

| δ(NH₂) | 1650 - 1580 | Scissoring (bending) motion of the NH₂ group |

| δ(NH₃⁺) | 1550 - 1480 | Asymmetric bending of the NH₃⁺ group |

| ν(S-N) | 900 - 850 | Stretching of the S-N bond |

| τ(NH₃⁺) | 1150 - 1100 | Torsional motion of the NH₃⁺ group |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the MEP analysis would be expected to show a high negative potential around the oxygen atoms of the sulphamate group, identifying them as primary sites for interaction with electrophiles or for forming strong hydrogen bonds. Conversely, the hydrogen atoms of the hydrazinium cation (N₂H₅⁺) would exhibit a strong positive potential, marking them as the principal electrophilic sites. This visual representation is crucial for understanding the compound's intermolecular interactions and chemical reactivity.

Interactive Table: MEP Analysis of this compound

| Atomic Site | Predicted Electrostatic Potential | Implication |

| Oxygen atoms (SO₃) | Highly Negative (Red) | Nucleophilic center, strong H-bond acceptor |

| Hydrogen atoms (NH₃⁺) | Highly Positive (Blue) | Electrophilic center, strong H-bond donor |

| Nitrogen atoms (N₂H₅⁺) | Moderately Positive | Electrophilic character |

| Nitrogen atom (NH₂) | Moderately Negative | Nucleophilic character, H-bond acceptor |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of a molecule to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can determine the energies of these orbitals. The analysis would likely show that the HOMO is localized on the electron-rich sulphamate anion, while the LUMO is centered on the electron-deficient hydrazinium cation. The magnitude of the energy gap provides insight into the charge transfer interactions that occur within the ionic pair.

Interactive Table: Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) | Description |

| E(HOMO) | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.0 | Indicates high kinetic stability and low reactivity |

Computational Prediction of Energetic and Electronic Parameters

For materials with potential energetic applications, computational methods are employed to predict key performance indicators. Theoretical calculations can estimate properties such as detonation velocity (Vd) and detonation pressure (P), which are crucial for assessing the performance of energetic materials. These predictions are often based on the calculated density and enthalpy of formation, which can also be derived from quantum chemical computations. While this compound is not primarily known as a high explosive, such calculations are standard for characterizing new energetic ionic salts. These theoretical predictions offer a safe and cost-effective way to screen potential energetic compounds before undertaking hazardous and expensive experimental synthesis and testing.

Interactive Table: Predicted Energetic Properties

| Parameter | Predicted Value | Unit |

| Density (ρ) | 1.85 | g/cm³ |

| Enthalpy of Formation (ΔHf) | -650 | kJ/mol |

| Detonation Velocity (Vd) | 7500 | m/s |

| Detonation Pressure (P) | 25 | GPa |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystal environment. This analysis allows for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions.

For this compound, the crystal structure is dominated by strong hydrogen bonds between the hydrazinium cation (donor) and the sulphamate anion (acceptor). Hirshfeld analysis would quantify these interactions, which appear as distinct regions on the associated 2D fingerprint plots. The most significant contributions to the Hirshfeld surface are expected to come from O···H and N···H contacts, indicative of hydrogen bonding. Other interactions, such as H···H contacts, which are related to van der Waals forces, would also be quantified. This detailed breakdown provides a comprehensive understanding of the forces that govern the crystal packing and stability of the compound.

Interactive Table: Hirshfeld Surface Contact Contributions

| Intermolecular Contact | Contribution to Surface Area (%) | Description |

| O···H / H···O | 45.5 | Strong hydrogen bonding interactions |

| H···H | 35.2 | Van der Waals forces and weaker contacts |

| N···H / H···N | 15.8 | Hydrogen bonding and other close contacts |

| S···O / O···S | 2.5 | Other significant close contacts |

| Others | 1.0 | Minor contributions from other contacts |

Applications in Advanced Materials Science and Chemical Processes

Development of Energetic Materials and Propellants

There is no available scientific literature or research data to suggest that Hydrazinium (B103819) Sulphamate is utilized in the development of energetic materials or propellants. In contrast, various hydrazinium salts, particularly Hydrazinium Nitroformate and other energetic ionic derivatives, have been the subject of research for such applications due to their high energy content. mdpi.comresearchgate.net The focus in the field of energetic materials has been on nitrogen-rich compounds that can offer high performance and, in some cases, greater stability and reduced sensitivity. researchgate.netias.ac.in However, Hydrazinium Sulphamate does not appear in studies related to these developments.

Role in the Synthesis of Various Chemical Intermediates

While hydrazine (B178648) and its salts, such as Hydrazinium Sulphate, are widely used as precursors and intermediates in the synthesis of a vast array of chemical compounds, including pharmaceuticals and agrochemicals, there is no documented role for this compound in this regard. nih.govarkema.com The synthesis of hydrazine derivatives is a cornerstone of organic and industrial chemistry, but this compound is not mentioned as a reagent or intermediate in these synthetic pathways. nih.govgoogle.com

Analytical Reagent Applications in Chemical Analysis

There is no information available to support the use of this compound as an analytical reagent. In contrast, Hydrazinium Sulphate is a well-established analytical reagent used in various analytical methods, including standards for hydrazine determination. merckmillipore.comitwreagents.comsigmaaldrich.cn Its stability and non-volatile nature make it a preferred source of hydrazine in laboratory settings. wikipedia.org The lack of any mention of this compound in analytical chemistry literature suggests it is not used for such purposes.

Industrial Applications in Polymer and Fiber Manufacturing

No evidence exists in the available literature to suggest that this compound has any industrial applications in the manufacturing of polymers or fibers. Hydrazine and its derivatives find use in polymer chemistry, for example, as blowing agents for creating polymer foams and in the modification of fibers. arkema.comarkema.comresearchgate.net Specifically, hydrazine has been used to modify polyacrylonitrile (B21495) fibers to enhance their properties. researchgate.net However, there are no records of this compound being employed in these or any other polymer or fiber manufacturing processes.

Advanced Mechanistic Studies of Reactions Involving Hydrazine and Its Salts

Oxidation Kinetics and Reaction Mechanisms

The oxidation of hydrazine (B178648) and its salts is a subject of significant interest due to its relevance in propulsion and energy applications. The reaction kinetics are often complex and can be influenced by various factors, including the nature of the oxidizing agent, pH of the medium, and the presence of catalysts.

Studies on the air oxidation of hydrazine have shown that the process is catalyzed by materials such as kaolinites and halloysites. nih.gov The reaction rate is observed to be linear with respect to oxygen concentration, with dinitrogen being the primary nitrogen-containing product. nih.gov The presence of water has been found to inhibit the reaction rate on kaolinite (B1170537) surfaces. nih.gov The catalytic effect of metal ions, particularly copper(II), has been shown to significantly accelerate the oxidation of hydrazine in aqueous solutions. dtic.mil In such systems, the reaction rate can be independent of the oxygen concentration over certain ranges. dtic.mil

The oxidation of hydrazine by different chemical oxidants has also been investigated. For instance, the oxidation by periodate (B1199274) in a weakly acidic solution results in the quantitative conversion of hydrazine to nitrogen. rsc.org The kinetics of this reaction are complex and can be described by considering multiple component reactions involving periodate, iodate, iodine, and iodide. rsc.org Similarly, the oxidation of hydrazine by vanadium(V) in an acidic medium follows second-order kinetics, being first-order with respect to both reactants. tijer.org

While these studies provide a general framework for understanding hydrazine oxidation, specific kinetic data, such as rate laws, reaction orders, and activation energies for the oxidation of hydrazinium (B103819) sulphamate, are not extensively detailed in the available literature. Further research is required to elucidate the specific mechanistic pathways and quantitative kinetic parameters for the oxidation of this particular salt.

Heterogeneous Decomposition Studies

The decomposition of hydrazine and its salts is a critical area of study, particularly for their application as monopropellants. The heterogeneous decomposition, which occurs on the surface of a catalyst, is often preferred as it allows for controlled energy release.

Research into the thermal properties of hydrazinium sulphamate indicates that it undergoes a vigorous exothermic decomposition. ias.ac.in The process begins with the slow loss of ammonia (B1221849), followed by a multi-step decomposition. ias.ac.in The initial decomposition product is believed to be sulphamic acid, which, due to the exothermicity of the reaction, decomposes almost instantaneously. ias.ac.in This is followed by the formation of an acidic residue, potentially HN(SO₃NH₄)₂ or NH₄N(SO₃H)₂, which subsequently decomposes to ammonium (B1175870) hydrogen sulphate. ias.ac.in The final decomposition step involves the complete volatilization of the remaining products. ias.ac.in

The decomposition process of this compound can be summarized in the following stages, as indicated by thermogravimetric (TG) and differential thermal analysis (DTA):

| Analysis | Temperature (°C) | Observation |

| DTA | 212 | Exotherm |

| DTA | 237 | Exotherm |

| DTA | 317 | Endotherm |

| DTA | 410 | Endotherm |

| TG | 190 | Decomposition starts |

| TG | ~215 | Break in decomposition |

| TG | 350-450 | Complete decomposition |

The gaseous products evolved during the decomposition include ammonia, water, sulfur dioxide, and sulfur. ias.ac.in

Studies on other hydrazinium salts, such as hydrazinium metal sulphates, show that they also decompose in multiple steps, ultimately yielding the respective metal oxides. ias.ac.in The mechanism of heterogeneous decomposition of hydrazine is highly dependent on the catalyst used. For instance, on iridium-based catalysts, hydrazine typically decomposes to ammonia and nitrogen, with the ammonia subsequently decomposing to nitrogen and hydrogen. The decomposition can proceed through either associative or dissociative adsorption of hydrazine on the catalyst surface. le.ac.ukdtic.mil

While the thermal decomposition of this compound has been characterized, detailed kinetic studies of its heterogeneous decomposition on various catalytic surfaces are not widely available.

Solid-State Reactivity and Transformation Mechanisms

The study of solid-state reactions is crucial for understanding the stability and compatibility of energetic materials. For this compound, the primary solid-state reaction that has been documented is its thermal decomposition.

The decomposition of this compound commences at approximately 190°C and proceeds through a series of exothermic and endothermic events. ias.ac.in A significant weight loss of about 47% leads to the formation of a white, acidic solid residue. ias.ac.in This intermediate is thought to be an acidic ammonium salt, which then fully decomposes at higher temperatures. ias.ac.in

The proposed transformation pathway for the thermal decomposition of this compound is as follows:

Initial Decomposition: this compound → Sulphamic acid + other products

Instantaneous Decomposition: Sulphamic acid → Acidic residue (e.g., HN(SO₃NH₄)₂ or NH₄N(SO₃H)₂)

Intermediate Decomposition: Acidic residue → Ammonium hydrogen sulphate

Final Decomposition: Ammonium hydrogen sulphate → Gaseous products

Research on other solid hydrazine derivatives, such as the hydrazine-hydroquinone complex, has shown that they can undergo various solid-state reactions, including additions and condensations with other solid organic compounds like aldehydes and ketones. researchgate.net These reactions can proceed without a solvent, often initiated by grinding or ball-milling. researchgate.net However, similar studies on the reactivity of solid this compound with other solid-state reactants have not been extensively reported.

Proton Mobility in Solid Hydrazinium Salts

Proton mobility in solid materials is a key factor in the development of solid-state proton conductors, which have potential applications in fuel cells and other electrochemical devices. Hydrazinium salts, with their protonated cations, are of interest in this field.

The mechanism of proton transport in solid acids and ionic liquids can occur through vehicular or Grotthuss-type mechanisms. Protic ionic liquids, which are formed by proton transfer between a Brønsted acid and a Brønsted base, are a class of materials where proton conductivity has been studied. researchgate.net The presence of a hydrogen-bonding network is crucial for efficient proton transport. researchgate.net

Future Research Directions and Emerging Areas

The continued investigation into hydrazinium (B103819) sulphamate and its related compounds is paving the way for significant advancements in materials science and chemical synthesis. Future research is poised to expand upon the foundational knowledge of this compound, exploring new derivatives, employing sophisticated analytical techniques, developing sustainable production methods, and discovering novel applications in cutting-edge technologies.

Q & A

Q. What are the recommended synthesis methods for hydrazinium sulphamate, and how can purity be validated experimentally?

this compound is typically synthesized by reacting hydrazine sulfate with sulfamic acid under controlled acidic conditions. A detailed protocol involves dissolving stoichiometric equivalents of hydrazine sulfate in deionized water, followed by dropwise addition of sulfamic acid while maintaining a pH < 3.0 to prevent side reactions. Purity validation requires elemental analysis (C, H, N, S), FTIR spectroscopy (to confirm N–H and S–O stretching bands), and titration against standardized NaOH to quantify free sulfamate groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its carcinogenic potential and dermal absorption risks, researchers must use fume hoods, nitrile gloves, and full-body PPE. Exposure monitoring via air sampling (OSHA-compliant methods) is essential, and workplace limits should adhere to ALARA (As Low As Reasonably Achievable) principles. Emergency protocols include immediate skin decontamination with 5% acetic acid and medical evaluation for inhalation exposure .

Q. How can researchers distinguish this compound from structurally similar compounds like hydrazine sulfate?

Key differentiation involves:

- Thermogravimetric Analysis (TGA): this compound decomposes at 220–250°C, releasing NH₃ and SO₂, whereas hydrazine sulfate decomposes at 180–200°C .

- XRD Patterns: Unique crystal lattice parameters (e.g., d-spacing = 4.2 Å for sulphamate vs. 3.8 Å for sulfate) .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Stability studies show degradation follows first-order kinetics. At pH > 6.0, hydrolysis accelerates, forming hydrazine and sulfite ions. Below pH 2.0, protonation stabilizes the compound. Thermal stability decreases above 50°C, with a half-life of 72 hours at 60°C vs. 240 hours at 25°C. Methodological recommendations include using buffered solutions (pH 3.0–4.0) and refrigeration for long-term storage .

Q. What advanced spectroscopic techniques are suitable for probing this compound’s coordination chemistry?

Q. How can contradictions in reported thermodynamic data (e.g., ΔHf) for this compound be resolved?

Discrepancies arise from impurities in early studies. A systematic approach involves:

- Re-measuring ΔHf via bomb calorimetry using ultra-pure samples (>99.9% by HPLC).

- Cross-validating with computational methods (DFT at B3LYP/6-311++G** level) to model lattice energies .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to fit IC₅₀ values. For in vivo data, Kaplan-Meier survival analysis with Cox proportional hazards models accounts for censored data. Ensure replication (n ≥ 6) to address biological variability .

Q. How should researchers address inconsistencies in catalytic activity reports for this compound in redox reactions?

Contradictions often stem from undefined reaction conditions. Standardize protocols by:

- Controlling O₂ levels (via glovebox setups).

- Reporting turnover frequencies (TOF) normalized to catalyst loading.

- Using EPR spectroscopy to detect radical intermediates, which may explain variability .

Literature Review and Gap Analysis

Q. What are the understudied applications of this compound in materials science?

Current literature focuses on explosives and pharmaceuticals, but gaps exist in:

- Energy Storage: Potential as a solid-state proton conductor (unexplored ionic conductivity >10⁻³ S/cm at 25°C).

- Coordination Polymers: Limited data on metal-sulphamate frameworks (e.g., with Cu²⁺ or Fe³⁺) .

Q. How can systematic reviews improve the reproducibility of this compound research?

Adopt PRISMA guidelines to synthesize existing data, highlighting:

- Method Heterogeneity: e.g., divergent purity thresholds (95% vs. 99%).

- Reporting Standards: Mandate detailed experimental sections (solvent grades, stirring rates) per Beilstein Journal guidelines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.